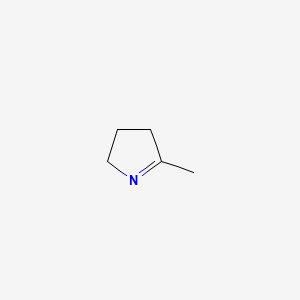

2-Methyl-1-pyrroline

Beschreibung

Significance of 2-Methyl-1-Pyrroline in Chemical and Biological Systems

This compound is a monocyclic imine that serves as a valuable precursor in the synthesis of a wide array of more complex molecules. sigmaaldrich.comrjptonline.org Its five-membered ring structure is a feature in many pharmaceuticals and agrochemicals. rjptonline.orgchemimpex.com The reactivity of the imine functional group allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. chemimpex.com

In the realm of biological systems, this compound is recognized for its contribution to the flavor and aroma of certain foods. It is a known precursor to 2-acetyl-1-pyrroline (B57270), a potent flavor compound responsible for the characteristic aroma of popcorn and basmati rice. acs.orggoogle.com Furthermore, this compound plays a role in the chemical communication of insects, acting as a semiochemical that can influence their behavior.

The compound's utility extends to the development of novel materials, where it is used in the creation of polymers and advanced materials for applications such as coatings and adhesives. chemimpex.com In biochemical research, it is employed in studies concerning neurotransmitter activity, contributing to the understanding of brain chemistry. chemimpex.com

Table 1: Applications of this compound

| Field | Specific Application | Reference |

| Pharmaceuticals | Building block for drugs targeting neurological disorders. | chemimpex.com |

| Precursor for histamine (B1213489) H3 receptor ligands. | ||

| Flavor & Fragrance | Precursor to the key aroma compound 2-acetyl-1-pyrroline. | acs.orggoogle.com |

| Agrochemicals | Explored for use in developing natural pesticides and growth enhancers. | chemimpex.com |

| Materials Science | Used in the creation of polymers and advanced materials. | chemimpex.com |

| Biochemical Research | Employed in studies of neurotransmitter activity. | chemimpex.com |

| Insect Chemical Ecology | Acts as a semiochemical (kairomone). | indianecologicalsociety.com |

Historical Context of this compound Research

The investigation into pyrroline (B1223166) derivatives has a rich history intertwined with the study of natural products and synthetic chemistry. A significant milestone in the context of this compound's importance came with the work of Buttery and colleagues in the 1980s. Their research identified 2-acetyl-1-pyrroline as a key flavor component in cooked rice, which spurred further investigation into its precursors, including this compound. acs.org

Subsequent research focused on elucidating the pathways of its formation, particularly through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. rjptonline.org In parallel, synthetic chemists have developed various methods for the preparation of this compound and its derivatives, recognizing its value as a synthetic intermediate. google.comrsc.org More recent research has delved into its biological roles, including its function as a semiochemical in insects.

Scope and Objectives of Current Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present the current understanding of its significance, drawing from research in synthetic chemistry, food science, and chemical ecology. The scope of this article is strictly limited to the chemical and biological aspects of this compound as outlined. It will not delve into dosage, administration, or safety profiles. By adhering to this focused approach, this review intends to serve as a scientifically accurate and authoritative resource for researchers and professionals interested in this versatile heterocyclic compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSZPNIMMLSKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236173 | |

| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-32-2 | |

| Record name | 2-Methyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5-methyl-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUN2A487KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 2 Methyl 1 Pyrroline

Enzymatic Biosynthesis Pathways

The generation of 2-Methyl-1-pyrroline is not a random occurrence but a directed process governed by specific enzymes. These biocatalysts facilitate the conversion of common amino acids into the cyclic structure of the pyrroline (B1223166) ring, with subsequent modifications yielding the methylated form. The two principal routes for its biosynthesis are dependent on the availability of either proline or ornithine as the starting material.

Proline-Dependent Pathways

The amino acid proline serves as a fundamental building block for the synthesis of the pyrroline core. This pathway hinges on the activity of proline dehydrogenase, which initiates the conversion process.

Proline dehydrogenase (PRODH), also known as proline oxidase, is a key enzyme in proline catabolism. jianhaidulab.com This flavin-dependent enzyme is typically located on the inner mitochondrial membrane and catalyzes the oxidation of L-proline. nih.govnih.gov This initial step is crucial as it opens up the proline ring, preparing it for further transformation. nih.gov The activity of PRODH is a rate-limiting step in the conversion of proline to glutamic acid. core.ac.uk

The oxidation of proline by PRODH yields an intermediate, Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.gov P5C is a central metabolite that exists in a spontaneous equilibrium with its open-chain tautomer, glutamate-γ-semialdehyde (GSA). wikipedia.org This intermediate links the metabolic pathways of proline, ornithine, and glutamate (B1630785). mdpi.com While the conversion of proline to P5C is a well-established step, the direct enzymatic pathway from P5C to this compound is less clearly defined in the scientific literature. However, P5C is recognized as a crucial precursor for various pyrroline derivatives. frontiersin.orgresearchgate.net

Role of Proline Dehydrogenase (PRODH)

Ornithine-Dependent Pathways

Ornithine, another key amino acid, provides an alternative and more directly elucidated route to the formation of this compound. This pathway involves a different set of enzymes that act on ornithine and its derivatives.

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. nih.govresearchgate.net This reaction produces L-glutamate-γ-semialdehyde (GSA), which, as mentioned, is in equilibrium with P5C. nih.govresearchgate.net Therefore, OAT activity also contributes to the cellular pool of P5C.

A more direct route to this compound from an ornithine derivative has been identified involving the enzyme Ornithine Decarboxylase (ODC). Research has shown that ODC from Lactobacillus 30a can catalyze the cleavage of α-methylornithine. nih.govnih.govportlandpress.com This reaction directly yields this compound and ammonia (B1221849) in an oxygen-dependent manner. nih.govnih.govportlandpress.com

As described above, the action of Ornithine Aminotransferase (OAT) on ornithine directly leads to the formation of glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Pyrroline-5-Carboxylic Acid (P5C). nih.govresearchgate.net This establishes a clear link between ornithine metabolism and the central intermediate P5C, which is also formed from proline. The interconnectedness of these pathways ensures that the cell can synthesize pyrroline structures from multiple sources.

Research Findings on this compound Biosynthesis

| Precursor | Enzyme | Organism/System | Product | Key Findings |

| α-Methylornithine | Ornithine Decarboxylase (ODC) | Lactobacillus 30a | This compound | ODC catalyzes the direct cleavage of α-methylornithine to this compound and ammonia. The reaction is oxygen-dependent. nih.govnih.govportlandpress.com |

| L-Proline | Proline Dehydrogenase (PRODH) | Eukaryotes | Δ¹-Pyrroline-5-carboxylate (P5C) | PRODH oxidizes proline to P5C, a key intermediate in the biosynthesis of pyrroline derivatives. nih.govnih.gov |

| L-Ornithine | Ornithine Aminotransferase (OAT) | Mammals, Plants | L-Glutamate-γ-semialdehyde (GSA) / P5C | OAT converts ornithine to GSA, which is in equilibrium with P5C, linking ornithine metabolism to the P5C pool. nih.govresearchgate.net |

Role of Ornithine Aminotransferase (OAT)

Glutamate-Dependent Pathways

The synthesis of Δ1-pyrroline from glutamate is a conserved pathway in many organisms, from bacteria to higher plants and mammals. This process begins with the activation of glutamate and proceeds through a key intermediate, Δ1-pyrroline-5-carboxylic acid (P5C).

The initial and rate-limiting step in the conversion of glutamate to Δ1-pyrroline is catalyzed by Pyrroline-5-Carboxylic Acid Synthase (P5CS). frontiersin.orgresearchgate.net P5CS is a bifunctional enzyme, meaning it possesses two distinct catalytic domains that carry out sequential reactions. nih.govnih.gov

γ-Glutamyl Kinase (GK) activity: The first action of P5CS is to phosphorylate L-glutamate using ATP, which forms the reactive intermediate γ-glutamyl phosphate (B84403). frontiersin.orgnih.gov

γ-Glutamyl Phosphate Reductase (GPR) activity: The second function of P5CS immediately reduces γ-glutamyl phosphate, using NADPH as the electron donor, to produce glutamate-γ-semialdehyde (GSA). frontiersin.orgnih.gov

In mammals, two distinct isoforms of P5CS exist, generated by alternative splicing. nih.govnih.gov The "long form" is widely expressed and primarily involved in proline biosynthesis, whereas the "short form" is highly expressed in the gut and is involved in ornithine and arginine synthesis. nih.govnih.gov The activity of P5CS is a critical regulatory point in the pathway.

The product of the P5CS-catalyzed reaction, glutamate-γ-semialdehyde (GSA), is an unstable intermediate. frontiersin.org In an aqueous cellular environment, GSA spontaneously and non-enzymatically cyclizes to form the more stable imino acid, Δ1-pyrroline-5-carboxylic acid (P5C). frontiersin.orgfrontiersin.orgnih.gov P5C exists in equilibrium with its open-chain form, GSA. nih.gov This conversion is a pivotal step, as P5C is the direct precursor that links the glutamate pathway to the final stages of Δ1-pyrroline formation. researchgate.net

Role of Pyrroline-5-Carboxylic Acid Synthase (P5CS)

Role of Pyrroline-5-Carboxylate Decarboxylase (P5CR)

While the provided outline specifies Pyrroline-5-Carboxylate Decarboxylase (P5CR), it is important to clarify the established nomenclature and function. The enzyme responsible for the final step in proline biosynthesis is Pyrroline-5-Carboxylate Reductase (also abbreviated as P5CR or PYCR), which reduces P5C to proline. frontiersin.orgnih.govebi.ac.uk The conversion of P5C to Δ1-pyrroline is described in some literature as a decarboxylation step, particularly in the context of 2-acetyl-1-pyrroline (B57270) (2-AP) synthesis in aromatic plants. acs.org This step, catalyzed by a putative pyrroline-5-carboxylate decarboxylase, transforms P5C into the direct precursor molecule, Δ1-pyrroline. acs.org However, the specific characterization of a distinct P5C decarboxylase enzyme remains less detailed than that of P5C reductase.

Involvement of Betaine (B1666868) Aldehyde Dehydrogenase (BADH2) and Diamine Oxidase (DAO)

An alternative biosynthetic route to Δ1-pyrroline begins with the polyamine putrescine. This pathway's efficiency is heavily dependent on the functional status of the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2) and the activity of Diamine Oxidase (DAO).

Diamine oxidase (DAO) is a copper-containing enzyme that catalyzes the oxidative deamination of diamines, with a notable preference for putrescine. nih.govwikipedia.orgfrontiersin.org In this reaction, DAO converts putrescine into 4-aminobutanal, more commonly known as γ-aminobutyraldehyde (GABald). nih.govnih.gov This conversion also produces ammonia and hydrogen peroxide as byproducts. wikipedia.org The activity of DAO is a crucial entry point for polyamine catabolism into this pathway. nih.gov

The fate of γ-aminobutyraldehyde (GABald) is a critical branch point in the pathway. nih.gov GABald can be oxidized to form γ-aminobutyric acid (GABA) by an aldehyde dehydrogenase. In many plants, particularly rice, this function is carried out by the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2). nih.govnih.govtandfonline.com

However, in organisms or specific tissues where BADH2 activity is absent, inhibited, or non-functional (due to genetic mutations), GABald is not converted to GABA. nih.govnih.govtandfonline.com Instead, it accumulates and undergoes a spontaneous intramolecular cyclization to form Δ1-pyrroline. nih.govnih.govresearchgate.net Therefore, the absence of a functional BADH2 enzyme directly leads to the accumulation of Δ1-pyrroline from the putrescine degradation pathway. nih.govnih.gov

Research Findings Summary

| Enzyme/Process | Substrate(s) | Product(s) | Function/Role |

| Pyrroline-5-Carboxylic Acid Synthase (P5CS) | L-Glutamate, ATP, NADPH | Glutamate-γ-semialdehyde (GSA), ADP, NADP+ | Catalyzes the first two steps of converting glutamate into the P5C precursor. frontiersin.orgnih.gov |

| Spontaneous Cyclization | Glutamate-γ-semialdehyde (GSA) | Δ1-Pyrroline-5-carboxylic acid (P5C) | Non-enzymatic ring formation to create a stable intermediate. frontiersin.orgfrontiersin.org |

| Pyrroline-5-Carboxylate Decarboxylase | Δ1-Pyrroline-5-carboxylic acid (P5C) | Δ1-Pyrroline | Catalyzes the decarboxylation of P5C to form Δ1-pyrroline. acs.org |

| Diamine Oxidase (DAO) | Putrescine, O2, H2O | γ-Aminobutyraldehyde (GABald), NH3, H2O2 | Oxidizes putrescine to initiate an alternative pathway to Δ1-pyrroline. nih.govwikipedia.org |

| Spontaneous Cyclization | γ-Aminobutyraldehyde (GABald) | Δ1-Pyrroline | Non-enzymatic ring formation that occurs when BADH2 is non-functional. nih.govnih.gov |

| Betaine Aldehyde Dehydrogenase 2 (BADH2) | γ-Aminobutyraldehyde (GABald), NAD+ | γ-Aminobutyric acid (GABA), NADH | Prevents Δ1-pyrroline formation by converting its precursor, GABald, to GABA. nih.govnih.gov |

Conversion of Putrescine to γ-Aminobutyraldehyde (GABald)

Non-Enzymatic Biosynthesis Pathways

The non-enzymatic synthesis routes leading to the formation of related pyrroline structures are critical for understanding the availability and reactivity of this compound. These pathways primarily involve the reaction of key precursors with methylglyoxal (B44143), a reactive dicarbonyl compound formed during glycolysis.

Reaction of Pyrroline-5-Carboxylic Acid (P5C) with Methylglyoxal (MG)

Pyrroline-5-Carboxylic Acid (P5C) is a central intermediate in proline metabolism, derived from proline, ornithine, and glutamate. mdpi.comresearchgate.netfrontiersin.org Research has demonstrated that P5C can participate in a non-enzymatic reaction with methylglyoxal (MG). mdpi.comresearchgate.net This reaction is a key step in the formation of 2-acetyl-1-pyrroline (2-AP), a significant flavor compound in aromatic rice. mdpi.comresearchgate.net In this pathway, P5C, which exists in equilibrium with glutamate-γ-semialdehyde, reacts directly with MG, leading to the formation of 2-AP. mdpi.com While this reaction produces 2-AP, the availability of P5C is a critical control point for the entire pyrroline-related metabolic network.

Reaction of Δ1-Pyrroline with Methylglyoxal (MG)

An alternative and significant non-enzymatic pathway involves the reaction of Δ1-Pyrroline with methylglyoxal (MG). frontiersin.orgresearchgate.net Δ1-Pyrroline is a direct precursor to 2-AP and is considered a limiting factor in its synthesis. researchgate.net It is formed through two primary routes: the decarboxylation of P5C and the cyclization of γ-aminobutyraldehyde (GABald). mdpi.comfrontiersin.org The accumulation of Δ1-Pyrroline, an isomer of this compound, allows it to react non-enzymatically with MG to form 2-AP. frontiersin.orgnih.gov This reaction underscores the importance of the Δ1-Pyrroline pool, which is heavily influenced by upstream genetic and environmental factors. The reaction between this compound itself and MG (also known as 2-oxopropanal) has also been shown to yield 2-acetyl-1-pyrroline, highlighting its role as a direct precursor. scientificlabs.ie

Genetic and Epigenetic Regulation of this compound Biosynthesis

The biosynthesis of pyrroline precursors is intricately regulated at both the genetic and epigenetic levels. This regulation primarily controls the concentration of key intermediates, thereby influencing the rate of subsequent non-enzymatic reactions.

Gene Expression Analysis (e.g., fgr gene, BADH2 gene)

A primary regulatory point in pyrroline biosynthesis is the betaine aldehyde dehydrogenase 2 (BADH2) gene, also known as the fragrance gene (fgr). mdpi.com In many organisms, particularly non-fragrant rice varieties, the BADH2 gene encodes a functional enzyme that oxidizes γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). frontiersin.orgnih.govnih.gov This conversion consumes GABald, preventing its accumulation. nih.gov

However, in fragrant varieties, mutations in the BADH2 gene lead to a non-functional or inactive enzyme. frontiersin.orgnih.gov The loss of BADH2 function causes GABald to accumulate. nih.gov This excess GABald spontaneously cyclizes to form its more stable form, Δ1-pyrroline. frontiersin.orgnih.gov The resulting increase in the Δ1-pyrroline pool directly promotes the synthesis of 2-AP when methylglyoxal is present. frontiersin.org Therefore, the expression and functionality of the BADH2 gene are critical determinants of the availability of Δ1-pyrroline, the isomeric counterpart to this compound.

| Gene | Function | Impact of Mutation/Inactivity on Pyrroline Precursors |

| BADH2 (fgr) | Encodes Betaine Aldehyde Dehydrogenase 2, which converts γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). frontiersin.orgnih.gov | A non-functional gene leads to the accumulation of GABald, which cyclizes into Δ1-Pyrroline, increasing its availability. frontiersin.orgnih.gov |

| OsP5CS1 | Encodes Pyrroline-5-Carboxylate Synthetase, a key enzyme in proline and P5C biosynthesis from glutamate. mdpi.com | Over-expression can increase P5C and proline levels, enhancing the pool of pyrroline precursors. mdpi.com |

| OAT | Encodes Ornithine Aminotransferase, which converts ornithine to P5C. frontiersin.org | Its activity contributes to the overall P5C pool available for pyrroline synthesis. frontiersin.org |

| PRODH | Encodes Proline Dehydrogenase, which converts proline to P5C. frontiersin.org | Its activity links proline catabolism directly to the P5C precursor pool. frontiersin.org |

Histone Modifications (e.g., H3K4, H3K36)

Gene expression is further regulated by epigenetic modifications, such as the methylation of histones. nih.gov Histone modifications can either activate or repress gene transcription without altering the DNA sequence itself. nih.gov Research into the 2-AP biosynthesis pathway has shown that genes involved are subject to this layer of control. nih.gov

Specifically, certain histone marks are associated with active gene expression. The methylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 36 (H3K36) are generally markers for transcriptional activation. nih.gov Studies have found that genes related to 2-AP biosynthesis are enriched with these activating epigenetic marks. nih.gov This suggests that the epigenetic state of the chromatin helps regulate the transcriptional level of key enzymes in the precursor pathways, such as those involved in proline and ornithine metabolism, thereby controlling the supply of P5C and Δ1-pyrroline. nih.gov

Environmental and Nutritional Influences on this compound Biosynthesis

The production of pyrroline precursors is highly sensitive to external conditions, including environmental stresses and nutritional status. These factors can significantly alter the metabolic state of an organism, leading to changes in the concentration of compounds like proline, P5C, and methylglyoxal.

Abiotic stresses such as drought and high salinity are known to induce the accumulation of proline in many plants, which serves as an osmoprotectant. mdpi.com This stress-induced increase in proline can feed into the biosynthesis pathway, elevating the levels of P5C and subsequently Δ1-pyrroline, thereby enhancing the potential for reaction with MG. mdpi.comresearchgate.net

Nutritional factors also play a crucial role. The application of certain micronutrients, such as zinc (Zn), has been shown to enhance 2-AP biosynthesis. mdpi.comfrontiersin.org Zinc treatment can regulate the expression of genes involved in the 2-AP pathway. mdpi.comfrontiersin.org The type of nitrogen source available to plants can also affect the synthesis of 2-AP and its precursors. mdpi.com These findings indicate that both environmental conditions and agricultural management practices can modulate the biochemical pathways that supply the foundational components for pyrroline synthesis.

| Factor | Effect | Impact on Precursor Biosynthesis |

| Drought/Salinity Stress | Induces osmotic stress. | Often leads to the accumulation of proline, a key precursor to P5C and Δ1-Pyrroline. mdpi.comresearchgate.net |

| Zinc (Zn) Application | Acts as a micronutrient and signaling molecule. | Can up-regulate the expression of genes involved in the biosynthesis pathway, increasing precursor availability. mdpi.comfrontiersin.org |

| Nitrogen Source | Provides essential nutrients for amino acid synthesis. | The type and availability of nitrogen can influence the production of precursor amino acids like proline, glutamate, and ornithine. mdpi.com |

| Light and Temperature | Key environmental growth factors. | Can influence overall plant metabolism, including glycolysis (affecting MG levels) and amino acid synthesis. |

Micronutrient and Fertilizer Application (e.g., Zinc, Manganese, Silicon)

The application of certain micronutrients has been shown to play a important role in the biosynthetic pathways of pyrroline derivatives, particularly 2-acetyl-1-pyrroline (2-AP) in fragrant rice. These findings suggest a potential parallel for the regulation of this compound.

Zinc (Zn) is an essential micronutrient that functions as a cofactor for numerous enzymes and is involved in various physiological processes in plants. frontiersin.orgnih.gov Research on fragrant rice has demonstrated that the application of zinc can enhance the biosynthesis of 2-AP. frontiersin.orgnih.gov Foliar application of zinc has been observed to increase the content of 2-AP in both the leaves and grains of rice. frontiersin.org This is attributed to the upregulation of genes such as P5CS2, which is involved in the synthesis of proline, a key precursor for pyrroline compounds. frontiersin.org Furthermore, zinc application has been shown to increase the activity of pyrroline-5-carboxylate synthetase (P5CS), leading to higher concentrations of proline and Δ1-pyrroline-5-carboxylate (P5C), both of which are intermediates in the biosynthesis of 2-AP. frontiersin.orgnih.gov

Manganese (Mn) is another crucial micronutrient that has been found to influence the production of 2-AP in fragrant rice. nih.gov Studies have indicated that the application of manganese can lead to an increase in the 2-AP content. researchgate.net This suggests that manganese may be involved in the enzymatic reactions that lead to the formation of pyrroline rings.

Silicon (Si) , while not a classical micronutrient, has been shown to have beneficial effects on plant growth and stress resistance. In the context of aromatic compounds, silicon application has been found to boost the content of 2-AP in fragrant rice. nih.gov It is thought that silicon may play a role in mitigating the negative effects of stress, thereby indirectly supporting the biosynthetic pathways of these compounds.

The table below summarizes the observed effects of these micronutrients on the biosynthesis of the related compound, 2-acetyl-1-pyrroline.

| Micronutrient/Fertilizer | Observed Effect on 2-AP Biosynthesis | Key Research Findings |

| Zinc (Zn) | Enhances 2-AP biosynthesis | Increases proline and P5C content; upregulates P5CS2 gene expression. frontiersin.orgnih.gov |

| Manganese (Mn) | Increases 2-AP content | Thought to be involved in enzymatic reactions of the biosynthetic pathway. nih.govresearchgate.net |

| Silicon (Si) | Boosts 2-AP content | May mitigate stress, indirectly supporting biosynthesis. nih.gov |

Abiotic Stress Factors

Abiotic stresses, such as drought and salinity, are known to significantly impact plant metabolism, including the production of secondary metabolites like pyrroline derivatives. The response to these stressors often involves the accumulation of compatible solutes, such as proline, which is a direct precursor to the pyrroline ring. researchgate.netndl.go.jpjircas.go.jpnih.gov

Drought Stress: Studies on fragrant rice have shown that drought conditions can lead to an increase in the concentration of 2-acetyl-1-pyrroline (2-AP). researchgate.netndl.go.jpjircas.go.jp This is often linked to the accumulation of proline, a common plant response to water deficit. ndl.go.jpjircas.go.jp The increase in proline provides a larger pool of the precursor for the synthesis of 2-AP. Research has indicated that the expression of genes involved in proline biosynthesis, such as Δ1-pyrroline-5-carboxylate synthetase (P5CS), is induced under drought stress. nih.govnih.gov

Salinity Stress: High salt concentrations in the soil also induce osmotic stress in plants, leading to a range of physiological and biochemical responses. researchgate.netricesci.orgnih.govnih.govmdpi.com Similar to drought, salinity stress has been found to enhance the levels of 2-AP in aromatic rice. researchgate.netricesci.org This increase is associated with the upregulation of the proline biosynthesis pathway. researchgate.net Salt-stressed plants often exhibit higher activity of the P5CS enzyme, resulting in elevated proline levels. researchgate.netnih.gov The accumulation of γ-aminobutyric acid (GABA), another related metabolite, is also observed under salt stress and is linked to the 2-AP biosynthetic pathway. researchgate.net

The following table details the impact of these abiotic stress factors on the biosynthesis of the analogous compound, 2-acetyl-1-pyrroline.

| Abiotic Stress Factor | Impact on 2-AP Biosynthesis | Key Research Findings |

| Drought | Enhances 2-AP levels | Linked to increased accumulation of the precursor proline. researchgate.netndl.go.jpjircas.go.jp |

| Salinity | Increases 2-AP content | Associated with upregulation of proline biosynthesis and accumulation of GABA. researchgate.netricesci.org |

Advanced Synthetic Methodologies for 2 Methyl 1 Pyrroline and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have emerged as powerful tools. These approaches often utilize enzymes for key stereoselective steps within a synthetic route.

Imine Reductase (IRED) Catalysis

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that have proven to be highly effective for the asymmetric reduction of imines to produce chiral amines. acs.orgrsc.org The first IREDs were identified in 2010 from Streptomyces species for their ability to reduce 2-methyl-1-pyrroline. nih.gov These enzymes are attractive for industrial applications because they can achieve high enantioselectivity under mild reaction conditions. rsc.orgnih.gov

The stereoselective reduction of the prochiral imine this compound to either (R)- or (S)-2-methylpyrrolidine is a benchmark reaction for IREDs. rsc.orgnih.gov Different IREDs exhibit distinct stereopreferences, allowing for the targeted synthesis of a specific enantiomer. For instance, an IRED from Streptomyces kanamyceticus (Q1EQE0) catalyzes the reduction of this compound to (R)-2-methylpyrrolidine with greater than 99% enantiomeric excess (ee). acs.orgnih.gov Conversely, an IRED from Streptomyces sp. GF3546 is (S)-selective. core.ac.uk The structural basis for this stereoselectivity is an area of active research, with studies suggesting that specific amino acid residues within the enzyme's active site, such as Asp187 or Tyr169, play a crucial role. rsc.orgcore.ac.uk

Kinetic studies have revealed that the catalytic efficiency (kcat/Km) of IREDs can vary significantly depending on the substrate. While this compound is a common model substrate, some IREDs show a preference for larger ring systems, such as 6-membered piperideines. nih.gov

Table 1: Examples of IREDs in the Stereoselective Reduction of this compound

| Enzyme Source | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Streptomyces kanamyceticus (Q1EQE0) | (R)-2-methylpyrrolidine | >99% | acs.orgnih.gov |

| Streptomyces sp. GF3587 | (R)-2-methylpyrrolidine | 99.2% | acs.org |

| Streptomyces sp. GF3546 | (S)-2-methylpyrrolidine | 92.3% | acs.org |

| Candida parapsilosis ATCC 7330 (CpIM1) | (S)-2-methylpyrrolidine | 75% | nih.govsemanticscholar.org |

A significant challenge in the industrial application of IREDs is the high cost of the nicotinamide (B372718) cofactor NADPH, which is consumed stoichiometrically during the reduction reaction. acs.orgmdpi.com To overcome this, cofactor recycling systems are employed. These systems regenerate NADPH in situ, allowing it to be used in catalytic amounts.

A common and effective approach is to couple the IRED reaction with a dehydrogenase enzyme, such as glucose dehydrogenase (GDH). acs.orgacs.org GDH oxidizes a simple and inexpensive substrate like glucose to gluconolactone, while simultaneously reducing NADP+ back to NADPH. acs.orgnih.gov This enzymatic cascade has been successfully implemented in both batch and continuous flow reactors, significantly improving the economic viability and sustainability of the process. nih.govacs.org

Another innovative approach involves using an engineered O2-tolerant hydrogenase. This enzyme can utilize dihydrogen (H2) to regenerate NADPH, offering an atom-efficient recycling system. ox.ac.ukd-nb.info This method was demonstrated to achieve full conversion of this compound to a single enantiomer of 2-methylpyrrolidine (B1204830). ox.ac.ukd-nb.info

Stereoselective Reduction to 2-Methylpyrrolidine

Whole-Cell Biocatalysts in this compound Production

Utilizing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. nih.gov The cellular environment protects the enzymes, and the cell's own metabolic machinery can often handle cofactor regeneration, eliminating the need to add external recycling enzymes and cofactors. nih.govresearchgate.net This approach simplifies the process and can reduce costs. nih.govresearchgate.net

Streptomyces species, such as Streptomyces sp. GF3587 and GF3546, have been effectively used as whole-cell biocatalysts for the asymmetric reduction of this compound. acs.orgnih.gov In the presence of glucose, these strains can produce (R)- and (S)-2-methylpyrrolidine, respectively, with high conversion and enantioselectivity. acs.orgacs.orgnih.gov For example, whole-cell catalysis with Streptomyces sp. GF3587 yielded (R)-2-methylpyrrolidine with 99.2% ee. acs.org

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides an alternative and complementary approach to biocatalysis for the synthesis of pyrroline (B1223166) derivatives. These methods often involve transition metal catalysts that can facilitate unique bond formations and cyclization reactions.

Silver(I)-Catalyzed Cyclization Reactions

Silver(I) catalysts have proven effective in promoting the cyclization of various substrates to form pyrroline rings. For instance, AgNO3 has been used to catalyze the cyclization of allenic amino acids to produce functionalized Δ³-pyrrolines. rjptonline.org Silver catalysts can also be used in formal [3+2] cycloaddition reactions to construct the pyrroline scaffold. organic-chemistry.org While not always directly producing this compound itself, these methods are crucial for creating a diverse range of substituted pyrroline derivatives, which can be precursors to various functionalized pyrrolidines. tandfonline.com

Rhodium(I) Complex Catalysis

Rhodium(I) complexes have emerged as effective catalysts for the synthesis of this compound, primarily through the intramolecular hydroamination of alkynes. rsc.org This atom-economical approach involves the addition of an N-H bond across a carbon-carbon triple bond. rsc.org

Cationic rhodium(I) complexes featuring bidentate N,N'-pyrazolyl-triazolyl or phosphine-N-heterocyclic carbene ligands have demonstrated significant catalytic activity. acs.orgacs.org For instance, the intramolecular hydroamination of 4-pentyn-1-amine (B190168) to yield this compound can be efficiently catalyzed by specific rhodium(I) complexes at elevated temperatures. acs.orgacs.org The dicarbonyl complex [Rh(N-N')(CO)2]BArF4 has been noted for its efficiency in the cyclization of nonterminal alkynamines. acs.org Research has shown that complexes of the type [M(PC)(COD)]BPh4 and [Rh(PC)(CO)2]BPh4 (where PC is a phosphine-N-heterocyclic carbene ligand) are effective catalysts, achieving high conversion rates of 4-pentyn-1-amine to this compound. acs.org

The catalytic performance is influenced by the ligand structure and the reaction conditions. For example, rhodium(I) complexes immobilized on glassy carbon electrode surfaces have also been used to catalyze the intramolecular hydroamination of 4-pentyn-1-amine, leading to the formation of this compound. sigmaaldrich.com

| Catalyst Precursor | Ligand Type | Substrate | Product | Conversion/Yield | Reference |

| [Rh(PC)(COD)]BPh₄ | Phosphine-NHC | 4-Pentyn-1-amine | This compound | >97% | acs.org |

| [Rh(PC)(CO)₂]BPh₄ | Phosphine-NHC | 4-Pentyn-1-amine | This compound | >97% | acs.org |

| [Rh(N-N')(CO)₂]BArF₄ | Pyrazolyl-triazolyl | 4-Pentyn-1-amine | This compound | Active, TOF > 400 h⁻¹ | acs.org |

Note: NHC = N-Heterocyclic Carbene, COD = 1,5-Cyclooctadiene, TOF = Turnover Frequency.

Ruthenium-Catalyzed Intramolecular Oxidative Amination

A notable advancement in the synthesis of cyclic imines, including derivatives of this compound, is the ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes. nih.govrjptonline.orgorganic-chemistry.org This method provides a direct route to pyrrolines from readily available starting materials. rjptonline.org

A highly effective catalyst system for this transformation is a combination of [RuCl2(CO)3]2 and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), used with potassium carbonate (K2CO3) and allyl acetate (B1210297) in N-methylpiperidine as the solvent. nih.govorganic-chemistry.orgresearchgate.net This catalytic system has been successfully applied to a variety of aminoalkenes to produce the corresponding cyclic imines in excellent yields. nih.govrjptonline.org

For example, the reaction of 2,2-diphenyl-4-pentenyl-1-amine using this ruthenium catalyst system at 140°C results in a quantitative yield (>99%) of 4,4-diphenyl-2-methyl-1-pyrroline. nih.govresearchgate.net The reaction is regioselective and can be used to form both five- and six-membered cyclic imines. organic-chemistry.org The proposed mechanism involves the coordination and oxidative addition of the amine to the ruthenium center, followed by insertion of the alkene and subsequent reductive elimination. organic-chemistry.org

| Catalyst System | Substrate | Product | Yield | Reference |

| [RuCl₂(CO)₃]₂/dppp, K₂CO₃, allyl acetate | 2,2-Diphenyl-4-pentenyl-1-amine | 4,4-Diphenyl-2-methyl-1-pyrroline | >99% | nih.govresearchgate.net |

Multi-Step Chemical Synthesis Strategies

Beyond single-step catalytic methods, multi-step sequences are fundamental to the synthesis of this compound and its derivatives, often providing access to a wider range of structural diversity.

Cyclization Reactions in Pyrroline Formation

Cyclization reactions are a cornerstone of pyrroline synthesis, involving the formation of the five-membered ring from an acyclic precursor. numberanalytics.com These reactions can be broadly categorized as ionic, radical, or pericyclic. numberanalytics.com Ionic cyclizations, which involve the reaction of an electrophile and a nucleophile, are commonly employed. numberanalytics.com For instance, the cyclization of an amino alcohol can lead to a pyrrolidine (B122466) ring, which can be a precursor to pyrroline. numberanalytics.com

A specific example is the synthesis of this compound from 5-chloro-2-pentanone (B45304) through a cyclization reaction involving sodium cyanide and ammonium (B1175870) acetate. guidechem.com Another approach starts from 4-pentyn-1-amine. guidechem.com Reductive cyclization is also a viable strategy; for example, Michael addition of nitroalkanes to chalcones, followed by in situ reduction with zinc and hydrochloric acid, affords substituted 1-pyrrolines in high yields. organic-chemistry.org

Grignard Addition Reactions

Grignard reactions are a powerful tool for introducing carbon substituents onto the pyrroline ring, particularly for the synthesis of 2-acyl-1-pyrrolines. acs.org This method typically involves the addition of a Grignard reagent, such as methylmagnesium iodide or bromide, to a suitable pyrroline-based precursor. acs.orggoogle.com

One synthetic route to 2-acetyl-1-pyrroline (B57270) involves the Grignard addition of methylmagnesium iodide to 2-cyano-1-pyrroline. acs.org A more recent and practical approach starts from methyl prolinate, which is converted to 2-(methoxycarbonyl)-1-pyrroline. The subsequent Grignard reaction with methylmagnesium bromide in the presence of triethylamine/trimethylsilyl chloride (Et3N/TMSCl) yields 2-acetyl-1-pyrroline. acs.orgx-mol.net The addition of Et3N/TMSCl is crucial as it prevents the over-addition of the Grignard reagent and the formation of a tertiary alcohol byproduct. acs.orgx-mol.net

Oxidation Reactions in Pyrroline Synthesis

Oxidation reactions play a crucial role in the final steps of many pyrroline syntheses, often converting a pyrrolidine or another precursor to the target imine. utas.edu.au For instance, in a multi-step synthesis starting from pyrrolidine, the intermediate 2-cyanopyrrolidine is oxidized to 2-cyano-1-pyrroline before the final Grignard addition step. acs.org

Similarly, the synthesis of 2-acetyl-1-pyrroline from proline can involve an oxidation step to form the pyrroline ring from a pyrrolidine derivative. google.com The controlled oxidation of pyrroles can also serve as a synthetic route, providing highly functionalized intermediates that can be converted to pyrrolines. utas.edu.au For example, 2,5-dihydropyrroles can be oxidized to the corresponding pyrrole (B145914) derivatives using chromium trioxide. organic-chemistry.org

Aza-Cope-Mannich Cyclization Reactions

The aza-Cope-Mannich reaction is a powerful tandem reaction sequence for constructing pyrrolidine rings, which are direct precursors to pyrrolines. wikipedia.orgemich.edu This reaction involves a cationic 2-aza-Cope rearrangement, which is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, followed by an intramolecular Mannich cyclization. wikipedia.orgorganic-chemistry.org

This cascade reaction is known for its mild conditions and high diastereoselectivity, providing efficient access to acyl-substituted pyrrolidines. wikipedia.org An iron(III)-catalyzed aza-Cope-Mannich cyclization has been developed, reacting 2-hydroxy homoallyl tosylamines with aldehydes to yield 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org The reaction proceeds via a γ-unsaturated iminium ion, the rearrangement, and the final cyclization. organic-chemistry.org This methodology has proven useful in the synthesis of natural products containing the pyrrolidine scaffold. wikipedia.orgnih.gov

Radical-Mediated Vinyl Amination

Radical-mediated reactions offer a powerful strategy for the construction of the 1-pyrroline (B1209420) ring system. These methods often involve the generation of a nitrogen or carbon-centered radical, which then undergoes an intramolecular cyclization.

A key example is the use of free radical-mediated vinyl amination in the total synthesis of complex natural products like (+)-serratezomine A. nih.gov This specific transformation involves an intramolecular alkyne aminostannation. The process begins with the condensation of a ketone (e.g., para-methoxy acetophenone) with an amino-alkyne (e.g., 5-amino-1-pentyne) to form an alkynyl imine. nih.gov Under radical-generating conditions, typically using tributyltin hydride (ⁿBu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), a stannyl (B1234572) radical adds to the terminal alkyne. nih.gov The resulting vinyl radical then undergoes a 5-exo-trig cyclization, adding to the imine nitrogen to form an α-amino methyl radical, which ultimately yields a β-stannyl enamine. nih.gov This β-stannyl enamine serves as a stable intermediate, a lynchpin for the convergent assembly of the target molecule's backbone. nih.gov

General strategies for radical cyclization to form pyrrolines often rely on the generation of iminyl radicals. ntu.edu.sgnih.gov For instance, O-acyl oximes can serve as precursors to iminyl radicals under photoredox catalysis using visible light and a catalyst like fac-[Ir(ppy)₃]. nih.gov The generated iminyl radical can undergo a 5-exo cyclization to form the pyrroline ring. nih.gov Another approach involves the reductive cleavage of the N-O bond in oxime ethers using samarium(II) iodide (SmI₂), which generates N-centered radicals that cyclize to afford five-membered cyclic imines. organic-chemistry.org

| Component | Description | Reference |

|---|---|---|

| Starting Material | Alkynyl imine (formed from a ketone and an amino-alkyne) | nih.gov |

| Radical System | Tributyltin hydride (ⁿBu₃SnH) and AIBN initiator | nih.gov |

| Key Steps | 1. Stannyl radical addition to the terminal alkyne. 2. Intramolecular addition of the vinyl radical to the imine nitrogen. | nih.gov |

| Product | β-Stannyl enamine (a 2-substituted-1-pyrroline derivative) | nih.gov |

| Significance | First deployment in a complex target synthesis, creating a key intermediate for convergent synthesis. | nih.gov |

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods provides access to chiral 1-pyrroline derivatives, which are crucial building blocks in pharmaceutical chemistry. rhhz.net

A highly effective method is the rhodium-catalyzed partial hydrogenation of unprotected 2,5-disubstituted pyrroles. rhhz.net This approach has been successfully applied to generate a variety of chiral 1-pyrroline derivatives with excellent yields and high enantioselectivities. rhhz.net For example, using 2-methyl-5-phenylpyrrole as a model substrate, the reaction is carried out with a rhodium precursor (Rh(NBD)₂BF₄), a chiral phosphine (B1218219) ligand such as (R,S)-Duanphos, and an activator like TsOH·H₂O under a hydrogen atmosphere. rhhz.net This protocol is robust, tolerates various functional groups on the aryl substituent, and consistently produces the desired chiral 1-pyrrolines in high yields (95-99%) and enantiomeric excesses (91-96% ee). rhhz.net

Another powerful strategy for creating chiral pyrrolines is the desymmetrization of prochiral substrates. The Heck-Matsuda reaction, involving the palladium-catalyzed coupling of arenediazonium salts with olefins, can be rendered enantioselective. beilstein-journals.org Using a chiral ligand like (S)-PyraBox with a palladium catalyst, the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles allows for the synthesis of 4-substituted γ-lactam precursors with good yields and high enantiomeric ratios (up to 93:7). beilstein-journals.org

Further methods include asymmetric [3+2] cycloadditions. The reaction of isocyanoesters with α,β-unsaturated esters catalyzed by a silver complex with a chiral phosphine ligand can produce 2,3-dihydropyrroles with excellent yields and high enantioselectivity (90–98% ee). rsc.org

| Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 99 | 95 | rhhz.net |

| 4-Methylphenyl | 99 | 95 | rhhz.net |

| 4-Methoxyphenyl | 98 | 96 | rhhz.net |

| 4-Fluorophenyl | 99 | 94 | rhhz.net |

| 4-Chlorophenyl | 99 | 93 | rhhz.net |

| 2-Naphthyl | 95 | 91 | rhhz.net |

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools for quantitative analysis, serving as ideal internal standards in mass spectrometry-based assays. acs.org The synthesis of isotopically labeled this compound and its derivatives, such as the key flavor compound 2-acetyl-1-pyrroline (2-AP), has been a subject of significant research.

A practical method for preparing stable isotope-labeled 2-AP involves a route starting from α-methyl N-Boc-l-glutamate. acs.org In this synthesis, a deuterated borane (B79455) is used as the reducing agent to selectively reduce a carboxyl group, directly yielding the cyclized product, [²H₂]-methyl N-Boc-prolinate. acs.org This intermediate incorporates two deuterium (B1214612) atoms at the 5-position of the pyrrolidine ring. Following deprotection and subsequent reaction steps, this leads to the formation of [5,5-²H₂]-2-acetyl-1-pyrroline. acs.org This method is advantageous because the deuterium labels are on the stable pyrroline ring, preventing their exchange in aqueous environments. acs.org

Other labeling strategies have been explored. For instance, reacting 2-cyano-1-pyrroline with deuterated methyl magnesium iodide (CD₃MgI) can produce 2-(acetyl-d₃)-1-pyrroline. acs.org However, this approach has a significant drawback: the deuterium atoms are adjacent to a carbonyl group, making them susceptible to proton/deuterium exchange, which compromises their stability as an internal standard. acs.orggoogle.com Similarly, the use of deuterated methylmagnesium bromide in the final step of other synthetic routes is expected to lead to a molecule labeled in an exchangeable position. google.comgoogle.com General labeling can also be achieved by treating precursors with heavy water (D₂O) under basic conditions, such as using pyridine, to introduce deuterium atoms at specific sites. mdpi.com

| Method | Labeling Reagent | Position of Label | Stability | Reference |

|---|---|---|---|---|

| Reduction of Glutamate (B1630785) Derivative | Deuterated borane | C5-position of the pyrroline ring | High (non-exchangeable) | acs.org |

| Grignard Reaction | CD₃MgI | Methyl group of the C2-acetyl substituent | Low (susceptible to H/D exchange) | acs.org |

| General Exchange | D₂O / Pyridine | Varies based on precursor structure | Variable | mdpi.com |

Applications of 2 Methyl 1 Pyrroline As a Precursor in Complex Molecule Synthesis

Natural Product Synthesis

The utility of 2-methyl-1-pyrroline is prominently demonstrated in the total synthesis of numerous natural products. Its structure provides a key synthetic fragment that is elaborated into more complex heterocyclic systems.

Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, are a primary target for syntheses employing this compound. mdpi.com This precursor is particularly effective in constructing the core structures of several classes of alkaloids.

Indolizidine alkaloids, characterized by a fused bicyclic system of a pyrrolidine (B122466) and a piperidine (B6355638) ring, have been synthesized using this compound as a key starting material. mdpi.com

Swainsonine: While various synthetic routes to the glycosidase inhibitor (-)-Swainsonine exist, some strategies utilize precursors that can be derived from or are structurally related to this compound. mdpi.comacs.org For instance, the synthesis of hydroxylated indolizidines often involves the functionalization of pyrrolidine-based scaffolds. acs.org

Indolizidine 209D: The synthesis of (±)-Indolizidine 209D, an alkaloid found in the skin secretions of neotropical frogs, has been achieved through an efficient silver(I)-catalyzed cyclization. mdpi.comwhiterose.ac.uk This process starts with the acylation of this compound to form a ketamine intermediate. mdpi.com Subsequent Ag(I)-catalyzed cyclization yields a bicyclic product, which is then hydrogenated and deoxygenated to afford (±)-Indolizidine 209D. mdpi.comwhiterose.ac.uk Another approach involves a rhodium-catalyzed [2+2+2] cycloaddition to construct the indolizinone core, which is then converted to (−)-209D in a few steps. nih.gov

| Alkaloid | Key Synthetic Strategy | Role of this compound Derivative | Overall Yield |

| (±)-Indolizidine 209D | Ag(I)-catalyzed cyclization of a ketamine | Precursor to the ketamine intermediate via acylation. mdpi.comwhiterose.ac.uk | 34% over 4 steps from this compound. whiterose.ac.uk |

| (−)-Indolizidine 209D | Enantioselective rhodium-catalyzed [2+2+2] cycloaddition | Not a direct starting material, but the synthesis targets the same indolizidine framework. nih.gov | Not specified from this compound. |

The structurally complex Lycopodium alkaloids have also been targets for synthetic efforts that can conceptually involve intermediates derivable from this compound.

Serratezomine A: The total synthesis of (+)-Serratezomine A, isolated from the club moss Lycopodium serratum, has been accomplished through a convergent strategy. nih.gov One of the key fragments in this synthesis is an unsaturated 2-methyl pyrrolidine derivative, which acts as a lynchpin for constructing the intricate polycyclic system. nih.gov Although not starting directly from this compound in the reported synthesis, the core pyrrolidine structure is a central feature. Another approach to Lycopodium alkaloids involves a late-stage nitrogen deletion strategy, simplifying access to these complex molecules. scribd.com

The synthesis of marine alkaloids, known for their unique structures and biological activities, has also benefited from the use of this compound.

| Alkaloid | Starting Material | Key Synthetic Steps | Overall Yield |

| (±)-Lepadiformine | This compound | Lithiation and alkylation, intramolecular spirocyclization, radical-based N-acyliminium ion generation. acs.org | ~11% over ~15 steps. acs.org |

The synthesis of Nuphar alkaloids, a group of quinolizidine (B1214090) alkaloids, has been explored using various methodologies. While direct use of this compound is not always the starting point, related enzymatic reductions highlight its importance. For instance, imine reductase activity in certain Streptomyces species was discovered using this compound as a substrate, demonstrating its potential for biocatalytic routes to chiral piperidine and quinolizidine structures found in Nuphar alkaloids. rsc.org Synthetic approaches have also involved aza-Wittig reactions and other cyclization strategies to form the core quinolizidine skeleton.

Beyond alkaloids, this compound is a precursor for a variety of other nitrogen-containing heterocycles. mdpi.comchim.it Its ability to be functionalized at the C2-methyl group via its lithiated form makes it a versatile starting point for creating substituted pyrrolines and pyrrolidines. lookchem.com These functionalized heterocycles can then be used as building blocks for more complex molecules. For example, the reaction of lithiated this compound with carbonyl compounds can yield 2-(hydroxyalkyl)-1-pyrrolines, which are valuable synthetic intermediates. lookchem.com Furthermore, cyclopropanation of 2-pyrroline derivatives can lead to 2,3-methanopyrrolidines, which are strained bicyclic systems that can undergo ring-opening transformations to generate other complex heterocyclic structures. chim.it

Alkaloid Synthesis

Marine Tunicate Alkaloids (e.g., Lepadiformine)

Pharmaceutical Intermediate Synthesis

This compound is recognized as a significant intermediate in the pharmaceutical industry. chemicalbook.comguidechem.com Its structure is a key component for synthesizing a variety of specialty chemicals and heterocyclic compounds that are fundamental to drug discovery and development. chemimpex.comchemimpex.com The reactivity of its cyclic imine functionality allows for nucleophilic additions and other transformations, enabling the construction of diverse molecular scaffolds.

One of the prominent applications of this compound is in the synthesis of chiral amines, which are crucial building blocks for many pharmaceutical agents. researchgate.net For instance, it is a direct precursor to 2-methylpyrrolidine (B1204830), a compound that serves as a starting material in various pharmaceutical processes. google.com The enzymatic reduction of this compound, catalyzed by imine reductases (IREDs), can produce enantiomerically pure (R)-2-methylpyrrolidine. researchgate.net This stereospecific synthesis is highly valuable as the biological activity of many drugs is dependent on their specific three-dimensional structure. google.com The resulting 2-methylpyrrolidine is a useful starting material for preparing ligands for histamine (B1213489) H3 receptors, which are targets for treating neurological and inflammatory disorders. google.com

The pyrrolidine ring system, accessible from this compound, is a common motif in many biologically important substances and approved drugs. google.comnih.gov The use of this compound provides an efficient pathway to these structures, which are often challenging to synthesize through other means. google.com

Table 1: Pharmaceutical Intermediates Derived from this compound

| Precursor | Intermediate | Significance |

| This compound | (R)-2-Methylpyrrolidine | Chiral building block for pharmaceuticals. researchgate.netgoogle.com |

| This compound | 2-Methylpyrrolidine (racemic) | Starting material for H3 receptor ligands. google.com |

Development of Biologically Active Compounds

The pyrroline (B1223166) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. researchgate.netresearchgate.net this compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai

Research has demonstrated that this compound can be elaborated into more complex heterocyclic systems. pharmaceutical-networking.com For example, it is a precursor in the synthesis of functionalized hexahydropyrrolo[2,1-b]oxazoles through catalyst-free annulation with electron-deficient propargylic alcohols. researchgate.net This reaction creates fused heterocyclic systems with potential pharmacological relevance.

Furthermore, this compound is used to synthesize other bioactive molecules. It reacts with 2-oxopropanal to yield 2-acetyl-1-pyrroline (B57270) (AP), a potent flavor compound that also serves as a synthetic intermediate. chemicalbook.comsigmaaldrich.com The development of synthetic routes starting from this compound is crucial for accessing a variety of substituted pyrroline derivatives that can be screened for biological activity. researchgate.net For instance, it can be a precursor for creating compounds with indole (B1671886) cores and imidazole (B134444) functionalities, which are prevalent in many biologically active natural products and synthetic drugs. pharmaceutical-networking.com The synthesis of substituted 2-aryl-1-pyrrolines has also been achieved through cascade reactions, further expanding the library of potential drug candidates derived from this versatile precursor. rsc.org

Table 2: Examples of Biologically Active Compounds Synthesized from this compound

| Precursor | Derived Compound/Scaffold | Potential Biological Application |

| This compound | Hexahydropyrrolo[2,1-b]oxazoles | Pharmacologically relevant fused heterocycles. researchgate.net |

| This compound | 2-Acetyl-1-pyrroline (AP) | Flavor compound and synthetic intermediate. chemicalbook.comsigmaaldrich.com |

| This compound | Indole Cores | Precursor to a wide range of bioactive alkaloids and drugs. pharmaceutical-networking.com |

| This compound | Imidazole Functionalities | Building block for various therapeutic agents. pharmaceutical-networking.com |

| This compound | 2-Aryl-1-pyrrolines | Potential drug candidates. rsc.org |

Analytical Methodologies for 2 Methyl 1 Pyrroline Detection and Quantification

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of 2-methyl-1-pyrroline analysis. Various chromatographic methods, often coupled with powerful detection systems, are employed to isolate and measure this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a principal and widely utilized method for the analysis of this compound. mdpi.comthaiscience.inforeading.ac.ukacs.org This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the volatile components of a sample are separated as they travel through a specialized column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. For 2-acetyl-1-pyrroline (B57270), a related and often co-analyzed compound, selected ion monitoring is frequently set to monitor ions at m/z 111 (the molecular ion) and m/z 83 (a key fragment ion). thaiscience.inforeading.ac.ukacs.org The use of a stable isotope-labeled internal standard, such as [2H2]-2-acetyl-1-pyrroline, which produces ions at m/z 113 and m/z 85, allows for accurate quantification by correcting for variations in sample preparation and instrument response. thaiscience.infoacs.org

The GC oven temperature program is a critical parameter that is optimized to achieve good separation of the analytes. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds of interest. mdpi.comnih.gov

Table 1: Example GC-MS Parameters for 2-Acetyl-1-Pyrroline Analysis

| Parameter | Value | Reference |

| Column | DB-WAX (30 m × 0.25 mm, 0.50 μm film thickness) | nih.gov |

| Carrier Gas | Helium | mdpi.comnih.gov |

| Flow Rate | 1.2 mL·min−1 | nih.gov |

| Initial Oven Temperature | 50 °C (held for 1 min) | nih.gov |

| Temperature Ramp | 5 °C per min to 220 °C (held for 5 min) | nih.gov |

| Injector Temperature | 250 °C | reading.ac.uk |

| MS Transfer Line Temperature | 280 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | reading.ac.uknih.gov |

| Ion Source Temperature | 230 °C | reading.ac.uknih.gov |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds like this compound from solid or liquid samples. nih.govacs.orgnih.govresearchgate.netmdpi.comchromatographyonline.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of the gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis. chromatographyonline.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govresearchgate.netmdpi.com Common fiber coatings include divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) and carboxen/PDMS, which are effective for trapping a wide range of volatile compounds. nih.govresearchgate.netmdpi.com Optimization of extraction temperature and time is crucial to maximize the recovery of the target analyte. nih.govresearchgate.net For instance, in the analysis of 2-acetyl-1-pyrroline in rice, an extraction temperature of 80°C and an extraction time of 15-30 minutes have been found to be effective. nih.govresearchgate.net

Coupling HS-SPME with tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis. nih.govacs.org In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then monitored. This technique, often performed in multiple reaction monitoring (MRM) mode, significantly reduces background noise and matrix interference, allowing for the detection of trace levels of the analyte. nih.gov This enhanced sensitivity is particularly important for compounds like 2-acetyl-1-pyrroline, which has a very low odor threshold. acs.org

Table 2: Optimized HS-SPME-GC-MS/MS Parameters for 2-Acetyl-1-Pyrroline in Rice

| Parameter | Value | Reference |

| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | researchgate.net |

| Extraction Temperature | 90 °C | nih.gov |

| Extraction Time | 30 min | nih.gov |

| Sample Weight | 1.0 g | nih.gov |

| GC Column | DB-WAX (30 m × 0.25 mm, 0.50 μm film thickness) | nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Stir bar sorptive extraction (SBSE) is another solventless sample preparation technique that offers high enrichment of organic compounds from aqueous samples. nih.govgcms.czresearchgate.net SBSE utilizes a magnetic stir bar coated with a thick layer of a sorbent material, typically polydimethylsiloxane (PDMS). nih.govgcms.cz The stir bar is placed in the sample and stirred for a specific period, during which analytes partition from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in a thermal desorption unit connected to a GC-MS system. nih.govgcms.cz

SBSE provides a much larger volume of extraction phase compared to SPME, resulting in higher analyte recovery and sensitivity. researchgate.net The technique can be applied in two modes: direct immersion (DI-SBSE), where the stir bar is placed directly into the liquid sample, and headspace sorptive extraction (HSSE), where the stir bar is suspended in the headspace above the sample. researchgate.netcsic.es The choice of mode depends on the volatility of the target analytes.

Optimization of SBSE parameters such as stirring speed, extraction time, and temperature is crucial for achieving high extraction efficiency. csic.es The addition of salt to the sample can also enhance the extraction of some compounds by increasing their activity in the aqueous phase. csic.es SBSE has been successfully applied to the analysis of a wide range of compounds, including drugs, pesticides, and flavor compounds, in various matrices. gcms.czresearchgate.net

Headspace Solid Phase Microextraction (HS-SPME-GC-MS/MS)

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. tugraz.atpfigueiredo.orgnih.govmdpi.com It combines the separation capabilities of a gas chromatograph with the human nose as a highly sensitive and specific detector. The effluent from the GC column is split into two streams: one goes to a conventional detector (like a mass spectrometer or a flame ionization detector), and the other is directed to a sniffing port where a trained panelist can smell the eluting compounds and describe their odor character and intensity. pfigueiredo.org

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another analytical technique that can be used for the determination of this compound and related compounds. pensoft.netresearchgate.netnih.govresearchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of the components is based on their differential partitioning between the mobile and stationary phases. As the separated compounds elute from the column, they pass through a UV detector, which measures the absorbance of UV light at a specific wavelength. nih.gov

The choice of mobile phase composition, stationary phase (column type), and detection wavelength are critical parameters that need to be optimized for a successful separation and detection. pensoft.netnih.gov For instance, a reverse-phase C18 column is commonly used, and the mobile phase often consists of a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile). pensoft.netnih.gov The detection wavelength is selected based on the UV absorbance spectrum of the target analyte. nih.gov

While HPLC-UV is a robust and widely available technique, it may lack the sensitivity and specificity of GC-MS for trace analysis of volatile compounds. researchgate.net To overcome the instability and low UV absorbance of some compounds, derivatization strategies can be employed. For example, 2-acetyl-1-pyrroline can be derivatized with o-phenylenediamine (B120857) to form a more stable and UV-active quinoxaline (B1680401) derivative, which can then be analyzed by HPLC-UV. researchgate.net

Table 3: Example HPLC-UV Conditions for Analysis of a Pyrrole (B145914) Derivative

| Parameter | Value | Reference |

| Column | C18 (150 × 4.6 mm i.d., 5 μm) | pensoft.net |

| Mobile Phase | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) | pensoft.net |

| Flow Rate | 1.0 mL min−1 | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection Wavelength | 225 nm | pensoft.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique that combines the high-resolution separation power of UPLC with the specificity and sensitivity of tandem mass spectrometry. researchgate.netresearchgate.netnih.govnih.gov UPLC utilizes columns with smaller particle sizes (<2 μm), which allows for faster separations and higher resolution compared to conventional HPLC. researchgate.net

The coupling of UPLC with MS/MS provides a powerful tool for the quantification of trace levels of compounds in complex matrices. researchgate.netnih.gov Similar to GC-MS/MS, the MS/MS detector is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions that are monitored for quantification. researchgate.netnih.gov

A significant advantage of UPLC-MS/MS for the analysis of compounds like 2-acetyl-1-pyrroline is that it can be performed without the need for derivatization, which simplifies the sample preparation procedure and avoids potential issues with derivatization efficiency and stability. researchgate.netresearchgate.net Direct injection of an extract into the UPLC-MS/MS system can provide accurate and reliable results, especially when using a matrix-matched internal standard for calibration. researchgate.net This technique has been successfully applied to the direct determination of 2-acetyl-1-pyrroline in rice with high throughput and low consumption of toxic solvents. researchgate.net

Table 4: UPLC-MS/MS Method Parameters for Direct Analysis of 2-Acetyl-1-Pyrroline

| Parameter | Value | Reference |

| Extraction Method | Ultrasound-assisted solvent extraction (UASE) with ethanol | researchgate.net |

| Chromatographic System | Ultra-performance liquid chromatography | researchgate.net |

| Detection System | Tandem mass spectrometry (MS/MS) | researchgate.net |

| Limit of Detection | 0.15 µg/kg | researchgate.net |

| Recoveries | 85.3–108% | researchgate.net |

| Reproducibility (RSD) | 7.6% | researchgate.net |

Spectroscopic and Colorimetric Methods

Spectroscopic and colorimetric methods offer diverse approaches for the analysis of this compound and its derivatives. These techniques leverage the interaction of the compound with electromagnetic radiation or chemical reagents to enable its identification and measurement.

A novel colorimetric method has been developed for the determination of 2-acetyl-1-pyrroline (2AP), a structurally related and important aroma compound, using chromium hexacarbonyl (Cr(CO)6) as a reagent. mdpi.comresearchgate.netdntb.gov.ua This method is based on a color-change reaction that occurs when a sample containing 2AP is reacted with a chromium hexacarbonyl solution in the presence of light. mdpi.comresearchgate.netdntb.gov.ua The reaction produces a green-colored product with a maximum absorption wavelength (λmax) at 623 nm. mdpi.comresearchgate.netdntb.gov.ua

The underlying mechanism of this reaction involves the dissociation of carbon monoxide (CO) ligands from the chromium hexacarbonyl complex upon light activation. researchgate.net This creates vacant coordination sites on the chromium atom, allowing the 2AP molecule to act as a chelating ligand through its nitrogen and oxygen atoms, forming a green complex. researchgate.net The intensity of the green color is proportional to the concentration of 2AP, enabling its quantification.

Key Findings of the Colorimetric Method:

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 623 nm | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 2.00 mg L⁻¹ | researchgate.net |

| Linear Concentration Range | 5.00 to 60.00 mg L⁻¹ | researchgate.net |

This method has been validated and shown to provide results consistent with those obtained by more sophisticated instrumental techniques like automated static headspace gas chromatography with nitrogen-phosphorus detection (SHS-GC–NPD). researchgate.net A significant advantage of this colorimetric approach is its simplicity and cost-effectiveness, making it a viable option for routine analysis, particularly in resource-limited settings. mdpi.comresearchgate.netdntb.gov.ua Gas chromatography-mass spectrometry (GC-MS) has been used to confirm the reaction by showing the disappearance of the 2AP peak after the addition of Cr(CO)6. mdpi.comresearchgate.netdntb.gov.ua

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for studying paramagnetic species, which are molecules containing unpaired electrons. uni-frankfurt.delibretexts.org While this compound itself is not a radical, ESR becomes relevant in the study of its derivatives, particularly nitrone spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govnih.govallenpress.comcdnsciencepub.comcdnsciencepub.com These spin traps are used to detect and identify short-lived free radicals by reacting with them to form more stable radical adducts that can be observed by ESR. allenpress.commdpi.com

The resulting ESR spectrum of the spin adduct provides information about the structure of the trapped radical. mdpi.com The spectrum is characterized by hyperfine splitting constants (HFS), which arise from the interaction of the unpaired electron with nearby magnetic nuclei, and the g-factor, which is a measure of the electron's magnetic moment. libretexts.orgmdpi.com

For instance, DMPO has been extensively used to trap various radicals, and the ESR parameters of the resulting adducts are well-documented. allenpress.comcdnsciencepub.comcdnsciencepub.com The analysis of these spectra can be complex, especially when multiple radical species are present or when the hyperfine splittings are similar. nih.gov However, advancements in simulation techniques and the use of modified spin traps help in the unambiguous assignment of the observed signals. nih.govmdpi.com

Applications of ESR in Studying Pyrroline (B1223166) Derivatives:

Radical Trapping: DMPO and other pyrroline-based spin traps are used to detect and identify transient radicals in chemical and biological systems. nih.govallenpress.comontosight.ai

Structural Elucidation: The hyperfine splitting constants and g-factors of the spin adducts provide insights into the structure of the trapped radicals. allenpress.commdpi.com

Kinetic Studies: ESR can be used to study the kinetics of radical reactions. allenpress.com